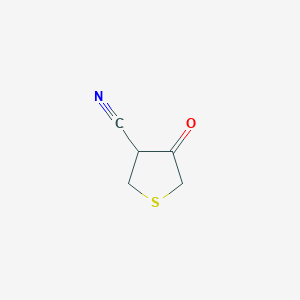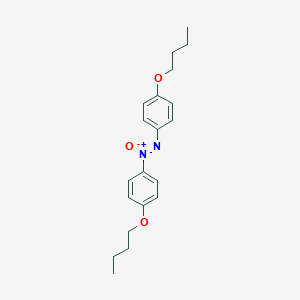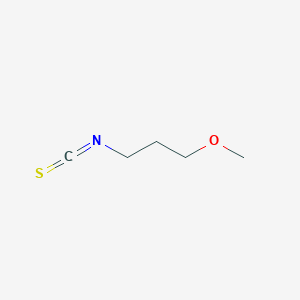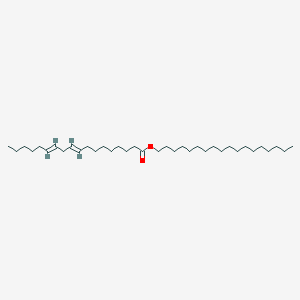
4-Cyano-3-tetrahydrothiophenone
Overview
Description
AT-511, also known as bemnifosbuvir, is a novel antiviral compound developed by Atea Pharmaceuticals. It is a prodrug that is metabolized into its active form, AT-9010, which acts as an RNA polymerase inhibitor. This compound has shown potent antiviral activity against a range of viruses, including hepatitis C virus and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .
Scientific Research Applications
AT-511 has been extensively studied for its antiviral properties. Its primary applications include:
Chemistry: Used as a model compound to study nucleoside analogs and their interactions with viral enzymes.
Biology: Investigated for its effects on viral replication and its potential to inhibit various viral strains.
Medicine: Developed as a therapeutic agent for the treatment of hepatitis C virus and SARS-CoV-2 infections. .
Safety and Hazards
4-Cyano-3-tetrahydrothiophenone may cause respiratory irritation, serious eye irritation, and skin irritation. It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AT-511 involves multiple steps, starting from readily available starting materials. The key steps include the formation of a phosphoramidate prodrug of 2’-fluoro-2’-C-methylguanosine-5’-monophosphate. The reaction conditions typically involve the use of protecting groups, coupling reagents, and purification techniques to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of AT-511 follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and high yield. The process is designed to be cost-effective and scalable to meet the demands of clinical and commercial applications .
Chemical Reactions Analysis
Types of Reactions
AT-511 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving AT-511 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pH, and solvent systems .
Major Products Formed
The major products formed from the reactions of AT-511 include its active metabolite AT-9010 and various intermediate compounds that are further processed to yield the final product .
Mechanism of Action
AT-511 exerts its effects by being metabolized into AT-9010, which inhibits RNA-dependent RNA polymerase (RdRp). This enzyme is crucial for viral replication, and its inhibition prevents the virus from replicating its genetic material. AT-9010 also targets the NiRAN domain, further disrupting viral replication. This dual mechanism of action creates a high barrier to resistance and enhances the compound’s antiviral efficacy .
Comparison with Similar Compounds
Similar Compounds
Remdesivir: Another nucleotide analog prodrug used for the treatment of COVID-19.
Sofosbuvir: A nucleotide analog used for the treatment of hepatitis C virus.
Galidesivir: An antiviral compound with a similar mechanism of action
Uniqueness
AT-511 is unique due to its dual mechanism of action, targeting both the RdRp and NiRAN domains. This dual targeting increases its potency and reduces the likelihood of resistance development. Additionally, AT-511 has shown broad-spectrum antiviral activity against multiple viral strains, making it a versatile and valuable therapeutic agent .
Properties
IUPAC Name |
4-oxothiolane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c6-1-4-2-8-3-5(4)7/h4H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPSBDAUCJNDHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CS1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70315991 | |
| Record name | 4-Cyano-3-tetrahydrothiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16563-14-7 | |
| Record name | 16563-14-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Cyano-3-tetrahydrothiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-3-tetrahydrothiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B101907.png)

